2-Amino-4-fluorobenzoic acid hydrochloride
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Overview
Description
2-Amino-4-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6FNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by an amino group at the second position and a fluorine atom at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-4-fluorobenzoic acid hydrochloride typically involves several steps:
Nitration of 4-fluorobenzyl alcohol: The process begins with the nitration of 4-fluorobenzyl alcohol using a nitration reagent in the presence of concentrated sulfuric acid. This reaction introduces a nitro group into the benzene ring.
Oxidation: The nitro-substituted compound is then subjected to an oxidation reaction to convert it into a benzoic acid derivative.
Reduction: Finally, the benzoic acid derivative undergoes a reduction reaction to yield 2-Amino-4-fluorobenzoic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, conventional reactions, and mild reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amine derivatives, and fluorinated compounds .
Scientific Research Applications
2-Amino-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzoic acid: Similar structure but with the fluorine atom at the fifth position.
4-Amino-2-fluorobenzoic acid: Similar structure but with the amino group at the fourth position.
2-Amino-6-fluorobenzoic acid: Similar structure but with the fluorine atom at the sixth position.
Uniqueness
2-Amino-4-fluorobenzoic acid hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceutical compounds and in biochemical research .
Properties
CAS No. |
130047-16-4 |
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Molecular Formula |
C7H7ClFNO2 |
Molecular Weight |
191.59 g/mol |
IUPAC Name |
2-amino-4-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,9H2,(H,10,11);1H |
InChI Key |
DBWFOCBBIGLZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)O.Cl |
Origin of Product |
United States |
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